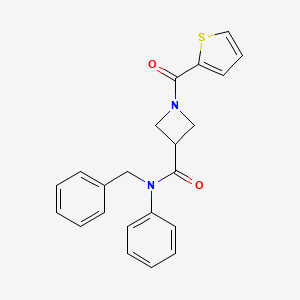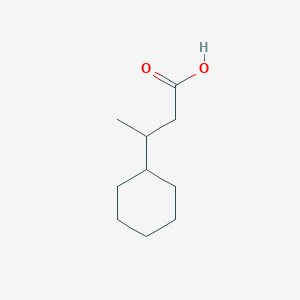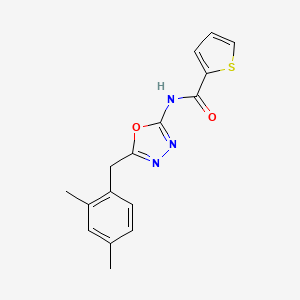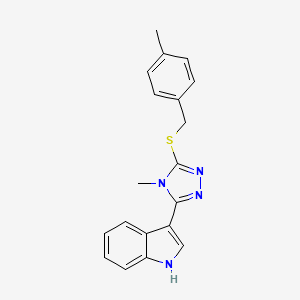
N-(2-(3-(1H-indol-3-yl)ureido)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3-(1H-indol-3-yl)ureido)ethyl)acetamide is a chemical compound that belongs to the class of indole derivatives. Indole is a heterocyclic aromatic organic compound, and its derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant properties
Mechanism of Action
Target of Action
The primary target of N-(2-(3-(1H-indol-3-yl)ureido)ethyl)acetamide is the melatonin receptor type 1A . This receptor plays a crucial role in the regulation of various physiological processes, including sleep-wake cycles and circadian rhythms.
Mode of Action
This compound interacts with the melatonin receptor type 1A . This interaction leads to the activation of adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP) . The compound’s action results in the suppression of the cAMP signal transduction pathway .
Biochemical Pathways
The activation of adenylate cyclase and the subsequent suppression of the cAMP signal transduction pathway are key biochemical pathways affected by this compound . The cAMP pathway is involved in various cellular processes, including the regulation of glycogen, sugar, and lipid metabolism.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its suppression of the cAMP signal transduction pathway . This can lead to changes in cellular processes regulated by cAMP, potentially influencing physiological processes such as sleep-wake cycles and circadian rhythms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3-(1H-indol-3-yl)ureido)ethyl)acetamide typically involves the reaction of 1H-indole-3-ylamine with ethyl isocyanate followed by acetylation. The reaction conditions include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the urea derivative.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and large-scale batch reactors are commonly used to ensure consistent quality and efficiency in the manufacturing process.
Chemical Reactions Analysis
Types of Reactions: N-(2-(3-(1H-indol-3-yl)ureido)ethyl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the indole ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include oxidized indole derivatives, reduced amine derivatives, and substituted urea derivatives.
Scientific Research Applications
Chemistry: In chemistry, N-(2-(3-(1H-indol-3-yl)ureido)ethyl)acetamide is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. Indole derivatives are known to interact with multiple receptors and enzymes, making them valuable in drug discovery and development.
Medicine: The compound has shown promise in medicinal applications, particularly in the treatment of cancer and inflammatory diseases. Its ability to modulate biological pathways makes it a candidate for developing new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it an important compound in various manufacturing processes.
Comparison with Similar Compounds
N-(2-(1H-indol-3-yl)ethyl)acetamide
N-(2-(1H-indol-3-yl)ethyl)urea
N-(2-(1H-indol-3-yl)ethyl)carbamate
Uniqueness: N-(2-(3-(1H-indol-3-yl)ureido)ethyl)acetamide is unique in its structure and reactivity compared to similar compounds. Its specific arrangement of functional groups and the presence of the ureido moiety contribute to its distinct chemical properties and biological activities.
Properties
IUPAC Name |
N-[2-(1H-indol-3-ylcarbamoylamino)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-9(18)14-6-7-15-13(19)17-12-8-16-11-5-3-2-4-10(11)12/h2-5,8,16H,6-7H2,1H3,(H,14,18)(H2,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWSXLVOBDCPRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC(=O)NC1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(naphthalen-1-yl)acetamide](/img/structure/B2967035.png)
![ethyl 2-({7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetate](/img/structure/B2967039.png)
![1-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2967041.png)



![4-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}ethyl)amino]-4-oxo-2-butenoic acid](/img/structure/B2967049.png)
![N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2967050.png)
![2-chloro-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2967051.png)
![1-(4-(4-(7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl)phenyl)ethanone](/img/structure/B2967052.png)

